1,5-Bis((4-benzylpiperazin-1-yl)sulfonyl)naphthalene
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Overview
Description
The compound “5-[(4-benzylpiperazin-1-yl)sulfonyl]pyridine-2-thiol” is similar in structure . It has a molecular weight of 349.48 .
Synthesis Analysis
In a study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Physical and Chemical Properties Analysis
The compound “5-[(4-benzylpiperazin-1-yl)sulfonyl]pyridine-2-thiol” has a melting point of 16-17°C .Scientific Research Applications
Anticancer Properties
1,4‐Naphthoquinones, related to 1,5-bis((4-benzylpiperazin-1-yl)sulfonyl)naphthalene, have demonstrated potential in anticancer applications. Specifically, phenylaminosulfanyl‐1,4‐naphthoquinone derivatives have shown potent cytotoxic activity against human cancer cell lines, including A549 (lung carcinoma), HeLa (cervical cancer), and MCF‐7 (breast cancer) cell lines. Notably, compounds synthesized from these derivatives exhibited low toxicity in normal human kidney HEK293 cells and induced apoptosis in cancer cells, suggesting their potential as cancer treatment agents (Ravichandiran et al., 2019).
Conducting Polymers
Compounds with structures similar to this compound have been explored for their potential in creating conducting polymers. For instance, bis(pyrrol-2-yl) arylenes, including derivatives of naphthalene, have been used to synthesize polymers through electrochemical polymerization. These polymers are characterized by low oxidation potentials, indicating stability in their conducting form, which could be valuable in electronic applications (Sotzing et al., 1996).
Structural Analysis
Studies on naphthalene derivatives, closely related to this compound, have contributed significantly to understanding molecular structures and interactions. For example, X-ray diffraction studies of 1,8-bis(phenylsulfanyl)naphthalene derivatives have provided insights into molecular torsions, ring orientations, and S⋯S and S⋯O close contacts. Such studies are crucial for designing molecules with specific properties and behaviors (Nagy et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
In the field of medicinal chemistry, there is a continuous effort to design and synthesize new compounds with potential therapeutic applications. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . This suggests that similar compounds, such as “1,5-Bis((4-benzylpiperazin-1-yl)sulfonyl)naphthalene”, could also be of interest in future research.
Properties
IUPAC Name |
1-benzyl-4-[5-(4-benzylpiperazin-1-yl)sulfonylnaphthalen-1-yl]sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N4O4S2/c37-41(38,35-21-17-33(18-22-35)25-27-9-3-1-4-10-27)31-15-7-14-30-29(31)13-8-16-32(30)42(39,40)36-23-19-34(20-24-36)26-28-11-5-2-6-12-28/h1-16H,17-26H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWJPJIMDOCGDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=C3C=CC=C4S(=O)(=O)N5CCN(CC5)CC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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